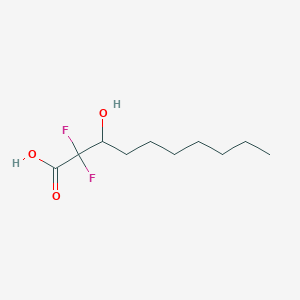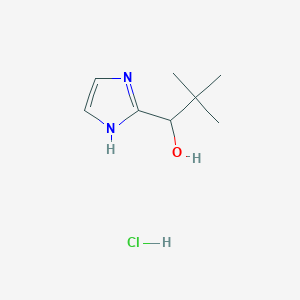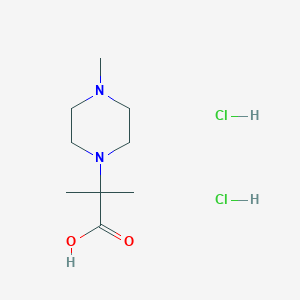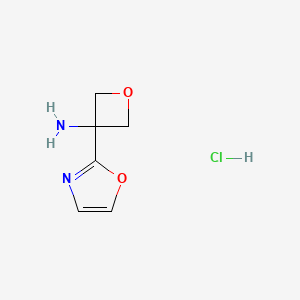
3-(Oxazol-2-yl)oxetan-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxazol-2-yl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2. It is a heterocyclic compound containing both an oxazole and an oxetane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxazol-2-yl)oxetan-3-amine hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the oxazole moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an amino alcohol with a carboxylic acid derivative can lead to the formation of the oxetane ring, which is then further reacted with an oxazole derivative to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反応の分析
Types of Reactions
3-(Oxazol-2-yl)oxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a wide range of substituted derivatives.
科学的研究の応用
3-(Oxazol-2-yl)oxetan-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 3-(Oxazol-2-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(Oxazol-2-yl)oxetan-3-amine hydrochloride include other heterocyclic compounds with oxazole or oxetane rings, such as:
- Oxazoline derivatives
- Oxazolidine derivatives
- Azetidine derivatives
- Pyrrolidine derivatives
- Morpholine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the oxazole and oxetane rings, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
特性
分子式 |
C6H9ClN2O2 |
|---|---|
分子量 |
176.60 g/mol |
IUPAC名 |
3-(1,3-oxazol-2-yl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-6(3-9-4-6)5-8-1-2-10-5;/h1-2H,3-4,7H2;1H |
InChIキー |
NEILFFGNVBSNGG-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)(C2=NC=CO2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


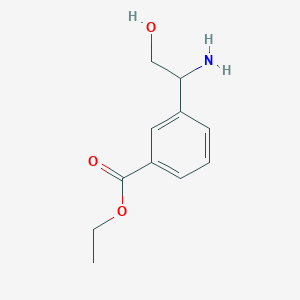
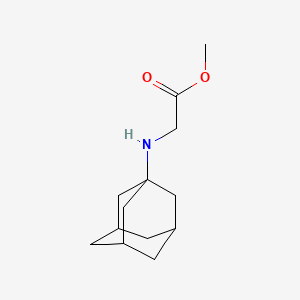
![Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13513320.png)
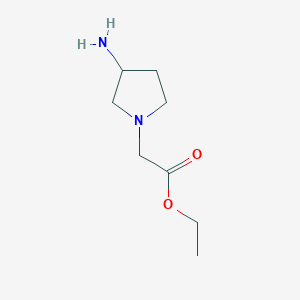
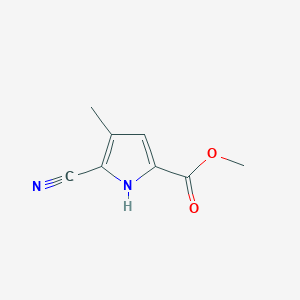
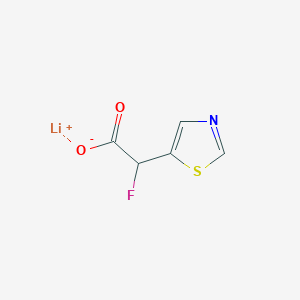
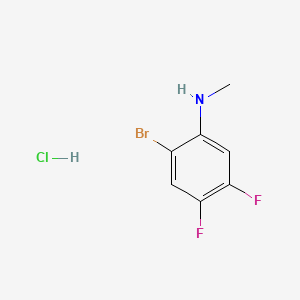
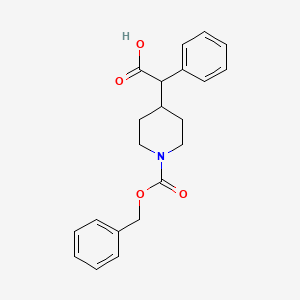
![ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13513365.png)
![{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate](/img/structure/B13513367.png)
![1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid](/img/structure/B13513374.png)
